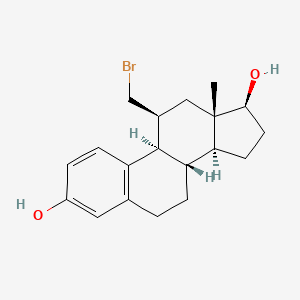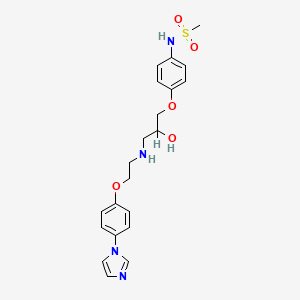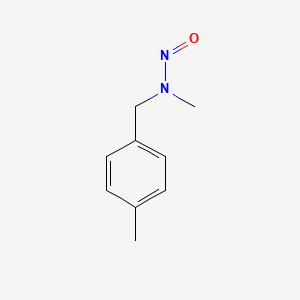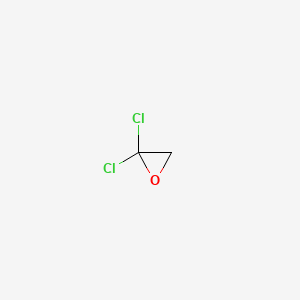
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid
Descripción general
Descripción
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid, also known as Tetrahydroharman , is a compound with the molecular formula C13H14N2O2 . It is used in pharmaceutical research and as a secondary standard for pharma release testing .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrido-indole ring system. The molecular weight is 230.26 g/mol . The InChI string isInChI=1S/C13H14N2O2/c1-13 (12 (16)17)11-9 (6-7-14-13)8-4-2-3-5-10 (8)15-11/h2-5,14-15H,6-7H2,1H3, (H,16,17) . The Canonical SMILES is CC1 (C2=C (CCN1)C3=CC=CC=C3N2)C (=O)O .
Aplicaciones Científicas De Investigación
Synthesis of Molecules for Biological Studies
This compound is used as a reactant in the synthesis of molecules for biological studies . It plays a crucial role in the creation of various derivatives that are used in biological research.
Cytotoxicity Studies
The compound is used in cytotoxicity studies . It is used to evaluate the cytotoxic effects of harmine derivatives and 1,3-di- and 1,3,9-trisubstituted β-carbolines.
Insecticidal Activities
It is used in the study of insecticidal activities of harmine derivatives . The compound’s properties make it a valuable tool in the development of new insecticides.
Oxidative Decarboxylation Studies
The compound is used in oxidative decarboxylation studies . It is used in the synthesis of Isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation.
Neurodegenerative Diseases Research
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid is used in the study of neurodegenerative diseases . Its properties make it a valuable tool in the research and understanding of these diseases.
Chemical Collection for Early Discovery Researchers
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . This allows researchers to have access to this compound for their early-stage research.
Mecanismo De Acción
Target of Action
It is known that β-carbolines, a group to which this compound belongs, often interact with various neurotransmitter receptors, including serotonin and dopamine receptors .
Mode of Action
Β-carbolines are known to have a variety of pharmacological properties . They can act as agonists or antagonists at various receptor sites, influencing neurotransmitter activity and thus potentially affecting mood, cognition, and other brain functions .
Biochemical Pathways
Β-carbolines are known to influence several biochemical pathways, particularly those involving neurotransmitters such as serotonin and dopamine . The downstream effects of these interactions can include changes in mood, cognition, and other neurological functions .
Pharmacokinetics
Β-carbolines are generally known to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound.
Result of Action
Given its potential interactions with various neurotransmitter receptors, it may influence a range of neurological functions, potentially affecting mood, cognition, and other brain functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its target receptors . .
Propiedades
IUPAC Name |
1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-13(12(16)17)11-9(6-7-14-13)8-4-2-3-5-10(8)15-11/h2-5,14-15H,6-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUNWGNKMNLSTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCN1)C3=CC=CC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501158348 | |
| Record name | 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid | |
CAS RN |
6543-83-5 | |
| Record name | 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6543-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-1-methyl-beta-carboline-1-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006543835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6543-83-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-hydroxy-10-methoxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B1205119.png)





